methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate is an organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, a bromobenzamido group, and a carboxylate ester group
Mechanism of Action
Target of Action
Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate is a compound that has shown potential in the field of drug discovery . The primary targets of this compound are PIM kinases , which are implicated in tumorigenesis . Simultaneous targeting of all three isoforms of PIM kinases (PIM1, PIM2, and PIM3) has been considered a promising approach in cancer therapy .
Mode of Action
The compound interacts with its targets, the PIM kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of PIM kinases affects various biochemical pathways. These kinases are involved in cell survival, proliferation, and differentiation . Therefore, their inhibition can lead to the disruption of these processes, potentially halting the growth and spread of cancer cells .
Result of Action
The result of the compound’s action is the potential inhibition of tumor growth and spread . By inhibiting PIM kinases, the compound may disrupt the processes of cell survival, proliferation, and differentiation , which are crucial for tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of Bromobenzamido Group: The bromobenzamido group is introduced via a nucleophilic substitution reaction, where a bromobenzoyl chloride reacts with an amine derivative of benzothiophene.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-chlorobenzamido)-1-benzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(3-iodobenzamido)-1-benzothiophene-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate imparts unique chemical and biological properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chlorine, fluorine, and iodine counterparts.
Properties
IUPAC Name |
methyl 3-[(3-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWDBGDZYYNVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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